molecular formula C17H23N3O2S B3835624 N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide

N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide

Cat. No. B3835624
M. Wt: 333.5 g/mol
InChI Key: JHCFGQUKCJFDDS-UHFFFAOYSA-N
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Description

N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide, also known as DBT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the thiadiazole family, which has been of interest to researchers due to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complexation leads to a change in the electronic properties of the compound, resulting in a shift in its fluorescence emission.
Biochemical and Physiological Effects:
N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide is its high selectivity and sensitivity towards certain metal ions, making it a useful tool for analytical chemistry. Its fluorescent properties also make it a useful tool for bioimaging.
However, one of the limitations of N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide is its complex synthesis process, which can be time-consuming and expensive. In addition, its potential toxicity and limited solubility in aqueous solutions may also limit its use in certain applications.

Future Directions

There are several potential future directions for research involving N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. In addition, further studies are needed to fully understand the mechanism of action of N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide and its potential applications in the field of bioimaging.
Other potential future directions include the development of new fluorescent probes based on the thiadiazole family, as well as the exploration of N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide's potential therapeutic applications in the treatment of neurodegenerative diseases and other conditions.

Scientific Research Applications

N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential use as a fluorescent probe for the detection of metal ions. N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide has been shown to exhibit high selectivity and sensitivity towards certain metal ions, making it a promising candidate for use in analytical chemistry.
In addition, N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide has also been studied for its potential applications in the field of bioimaging. Its fluorescent properties make it a useful tool for visualizing biological processes in living cells and tissues.

properties

IUPAC Name

N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-3-5-11-20(12-6-4-2)17(22)16-15(18-23-19-16)13-9-7-8-10-14(13)21/h7-10,21H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCFGQUKCJFDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=NSN=C1C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
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N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
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N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
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N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
Reactant of Route 5
N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide
Reactant of Route 6
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N,N-dibutyl-4-(2-hydroxyphenyl)-1,2,5-thiadiazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.